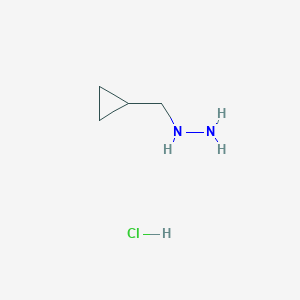![molecular formula C9H15N3O B1386481 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1082137-91-4](/img/structure/B1386481.png)
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
概要
説明
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol, also known as 2-amino-1-ethanol, is an organic compound with a wide range of applications in scientific research. It is a primary amine, meaning that it has a nitrogen atom connected to two hydrogen atoms, as well as an ethyl group connected to a hydroxy group. This compound has been studied extensively in recent years, due to its potential as a synthetic intermediate in organic synthesis and its ability to act as a catalyst in various reactions.
科学的研究の応用
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the synthesis of a variety of compounds. It is also used as a solvent in various processes, such as the hydrolysis of esters and the extraction of compounds from aqueous solutions. Additionally, it is used as a complexing agent in the separation of proteins, and as a buffer in biological systems.
作用機序
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol acts as a nucleophile, meaning that it is able to donate electrons to other molecules. This allows it to react with other molecules, such as electrophiles, to form new compounds. It is also able to act as a catalyst in various reactions, as it can bind to the reactants and increase their reactivity. Additionally, it can act as a base in acid-base reactions, as it can accept protons from other molecules and form new compounds.
生化学的および生理学的効果
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antagonist of the neurotransmitter glutamate, meaning that it can reduce the activity of the glutamate receptor. Additionally, it has been shown to act as an agonist of the neurotransmitter GABA, meaning that it can increase the activity of the GABA receptor. It has also been shown to have anti-inflammatory and antioxidant properties, as well as to have a protective effect against certain types of cancer.
実験室実験の利点と制限
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol has a number of advantages and limitations when used in laboratory experiments. The main advantage of using this compound is its low cost and ease of synthesis. Additionally, it is non-toxic and has a low boiling point, making it ideal for use in a variety of reactions. However, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of acids and bases, making it unsuitable for use in certain types of reactions.
将来の方向性
Given the wide range of applications of 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol, there are a number of possible future directions for research. One potential area of research is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or antioxidant agent. Additionally, further research could be done to investigate the potential use of this compound as a catalyst in various reactions, as well as its potential use as a complexing agent in protein separations. Finally, further research could be done to investigate the potential use of this compound as a buffer in biological systems.
特性
IUPAC Name |
2-[(3-aminopyridin-2-yl)-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-12(6-7-13)9-8(10)4-3-5-11-9/h3-5,13H,2,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJVOKYGJZUUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



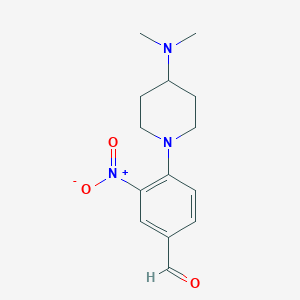
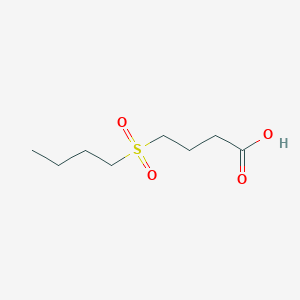

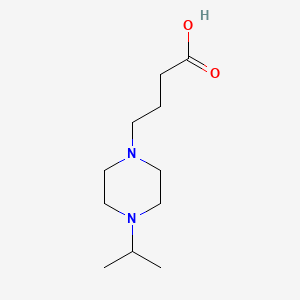
![4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)
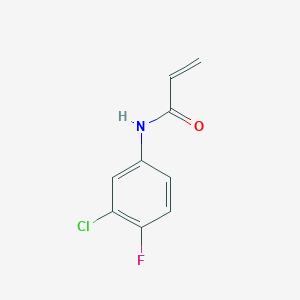
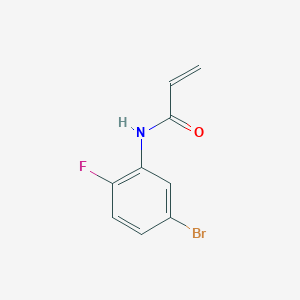
![3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1386411.png)
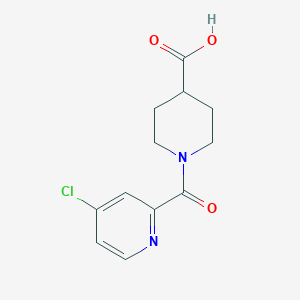
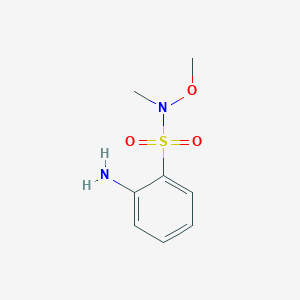
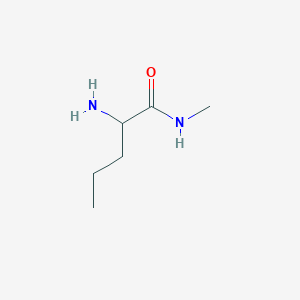
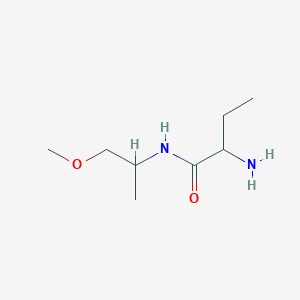
![3-[(Cyclopropylmethyl)amino]benzoic acid](/img/structure/B1386419.png)
